molecular formula C₁₂H₂₄O₁₂ B134456 D-(+)-Maltose monohydrate CAS No. 6363-53-7

D-(+)-Maltose monohydrate

Cat. No. B134456
CAS RN: 6363-53-7
M. Wt: 360.31 g/mol
InChI Key: HBDJFVFTHLOSDW-DNDLZOGFSA-N
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Description

D-(+)-Maltose monohydrate is a disaccharide consisting of two glucose units joined by a glycosidic bond. It is a reducing sugar that plays a crucial role in various biological and chemical processes. The study of its molecular structure and reactivity is essential for understanding its behavior in different environments and its interaction with other molecules.

Synthesis Analysis

The synthesis of maltose typically involves the enzymatic action on starch. However, the Maillard reaction, a non-enzymatic browning reaction that occurs between reducing sugars and amino acids, can also modify maltose. In a study comparing the Maillard reaction of maltose and d-glucose, it was found that maltose degradation predominantly yields 1,2-dicarbonyls that still carry a glucosyl moiety, leading to the formation of specific heterocycles such as hydroxymethylfurfural (HMF), furfural, and 2-acetylfuran .

Molecular Structure Analysis

The molecular structure of maltose has been studied using semiempirical molecular orbital methods, specifically the AM1 framework. The theoretically generated structures of α-D-glucopyranose and β-maltose compared well with those determined by X-ray crystallographic techniques, indicating the reliability of the computational approach in predicting the structure of these sugars .

Chemical Reactions Analysis

The reactivity of maltose's hydroxyl groups has been analyzed, revealing that the secondary hydroxy functions (OH-2 and OH-3) are more acidic than the primary alcohol (OH-6). This is consistent with experimental findings and explains the enhanced reactivity of the OH-3 locus upon OH-2 alkylation. Such insights are valuable for understanding the reactivity of glucopyranose polymers . Additionally, the Maillard reaction involving maltose leads to the formation of reactive intermediates and products that contribute to color and antioxidant activity, which are significant in food chemistry and other applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of maltose, such as acidity and reactivity, are influenced by its molecular structure. The AM1 study provides a theoretical basis for the observed chemical behavior of maltose, including the relative acidity of its hydroxyl groups . The Maillard reaction study further demonstrates how maltose's chemical properties, such as its ability to form 1,2-dicarbonyl compounds, influence the reaction outcomes, including browning and antioxidant activity .

Scientific Research Applications

Metabolism in Photosynthetic Leaves

D-(+)-Maltose monohydrate plays a crucial role in maltose metabolism during the conversion of leaf starch to sucrose, requiring a specific enzyme, 4-α-glucanotransferase, in the cytosol of leaf cells. This enzyme, known as DPE2, is essential for transferring the non-reducing glucosyl unit from maltose to glycogen (Steichen, Petty, & Sharkey, 2008).

Analytical Approaches for Maltose Determination

In food matrices like cereals and vegetables, maltose is a key component that requires accurate analytical methods for determination. Techniques such as gas chromatography and high-performance liquid chromatography are utilized for maltose analysis, vital for understanding its rapid hydrolysis and subsequent impact on human blood glucose levels post-meal (Gaspar, Lopes, Gyamfi, & Nunes, 2012).

Characterization in Amorphous Food Models

A novel color-based clustering algorithm has been developed to analyze maltose crystallinity in amorphous food models. This method effectively recognizes maltose crystals and helps understand the morphological aspects of maltose crystallization, influenced by proteins in the food matrix (Wu, Mou, Ma, & Fan, 2021).

Structural Studies

Comprehensive studies using techniques like FTIR, HATR, and FT-Raman have been conducted on D-(+)-Maltose monohydrate to understand its structure in both anhydrous and monohydrate forms. These studies are crucial for understanding the anomerization and mutarotation equilibria of maltose in solution (Iramain, Davies, & Brandán, 2016).

Dielectric Spectra in Aqueous Solutions

The complex permittivity spectra of D-(+)-Maltose monohydrate in aqueous solutions have been measured, revealing insights into the homogeneous relaxation of carbohydrate and water dipole moments. Such studies contribute to our understanding of maltose's physical properties in various concentrations and conditions (Fuchs & Kaatze, 2002).

properties

IUPAC Name

(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8+,9-,10+,11+,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDJFVFTHLOSDW-DNDLZOGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name Maltose monohydrate
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Product Name

D-(+)-Maltose monohydrate

CAS RN

6363-53-7
Record name Maltose, monohydrate
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Record name Maltose monohydrate
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Record name D-Glucose, 4-O-α-D-glucopyranosyl-, hydrate (1:1)
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Record name MALTOSE MONOHYDRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
951
Citations
A Kumar, R Rani, B Saini, RK Bamezai - J. Indian Chem. Soc, 2016 - academia.edu
… #, using different concentrations of D-maltose monohydrate in aqueous medium are also evaluated using Feakin’s transition-state theory. The results are discussed in terms of …
Number of citations: 1 www.academia.edu
EV Parfenyuk, OI Davydova, NS Lebedeva - Journal of solution chemistry, 2004 - Springer
Calorimetric titrations have been performed at 298.15 K in aqueous solutions to derive the stability constants and thermodynamic parameters of the interactions of D-maltose and …
Number of citations: 35 link.springer.com
A Kumar, R Rani, A Gupta, B Saini… - Physics and Chemistry …, 2016 - Taylor & Francis
… L-Arginine and D-maltose monohydrate in dry state was used as such ( Table 1 ) without further purification, except keeping in an oven at room temperature and normal atmospheric …
Number of citations: 14 www.tandfonline.com
P Tippayawat, V Sapa, S Srijampa, P Boueroy… - Monatshefte für Chemie …, 2017 - Springer
… d-Maltose monohydrate was obtained from Sigma-Aldrich, USA. Sodium hydroxide (NaOH) was sourced from Merck KGaA, Germany and ammonium hydroxide (NH 4 OH) was …
Number of citations: 3 link.springer.com
V Sapa, S Srijampa, P Tippayawat… - Journal of Inorganic and …, 2017 - Springer
… The FTIR spectra of d-maltose monohydrate reduced AgNPs showed characteristics absorbance bands (Fig. 2b). The band at 3313 cm −1 was ascribed to O–H stretching vibrations of …
Number of citations: 0 link.springer.com
J Cho, S Ahn, J Yim, Y Cheon… - Annals of laboratory …, 2016 - synapse.koreamed.org
Dear Editor, Glucose meters are increasingly used in hospitals and home settings. These handheld devices provide instant readings and are therefore, beneficial for glucose-level …
Number of citations: 34 synapse.koreamed.org
Y Wu, W Huang, T Cui, F Fan - Journal of the Science of Food …, 2021 - Wiley Online Library
BACKGROUND Maltose is an essential derivative of starch. To understand the processability and stability of maltose‐containing foods, material characterization of the phase and state …
Number of citations: 9 onlinelibrary.wiley.com
WE Dick Jr, BG Baker, JE Hodge - Carbohydrate Research, 1968 - Elsevier
… D-Maltose monohydrate was slurried in cold toluene, and acetylated slowly with acetylpyridinium chloride_ Reaction variables of temperature, time, and reagent concentration were …
Number of citations: 39 www.sciencedirect.com
SJ Kharat, MD Patil - Oriental Journal of Chemistry, 2021 - search.proquest.com
Abstract Effect of different concentrations of aqueous solutions of sodium cyclamate on sugars (mono and disaccharides) are observed by measuring the densities of (sugar+ water) and …
Number of citations: 2 search.proquest.com
BR Brown, SP Ziemer, TL Niederhauser… - The Journal of Chemical …, 2005 - Elsevier
Apparent molar volumes V ϕ and apparent molar heat capacities C p,ϕ were determined for aqueous solutions of D(+)-cellobiose, D(+)-maltose, and sucrose at temperatures from (…
Number of citations: 23 www.sciencedirect.com

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